4-(2-Chlorobenzenesulfonyl)-1-(pyridin-3-yl)piperazin-2-one
Description
Properties
IUPAC Name |
4-(2-chlorophenyl)sulfonyl-1-pyridin-3-ylpiperazin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClN3O3S/c16-13-5-1-2-6-14(13)23(21,22)18-8-9-19(15(20)11-18)12-4-3-7-17-10-12/h1-7,10H,8-9,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTACETJQBYQULE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)CN1S(=O)(=O)C2=CC=CC=C2Cl)C3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Chlorobenzenesulfonyl)-1-(pyridin-3-yl)piperazin-2-one typically involves the following steps:
Formation of the Piperazine Core: The piperazine core can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Sulfonylation: The piperazine derivative is then reacted with 2-chlorobenzenesulfonyl chloride in the presence of a base such as triethylamine to introduce the sulfonyl group.
Pyridine Substitution: Finally, the pyridine moiety is introduced through a nucleophilic substitution reaction, often using pyridine-3-boronic acid under Suzuki coupling conditions.
Industrial Production Methods
Industrial production methods for such compounds typically involve large-scale batch reactions with optimized conditions for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol.
Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under various conditions.
Major Products Formed
Oxidation: N-oxides of the piperazine ring.
Reduction: Sulfides or thiols from the sulfonyl group.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, 4-(2-Chlorobenzenesulfonyl)-1-(pyridin-3-yl)piperazin-2-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound can be used as a probe to study the function of piperazine derivatives in biological systems. It may also serve as a lead compound for the development of new drugs.
Medicine
Medicinally, piperazine derivatives are known for their potential therapeutic effects, including anti-inflammatory, anti-cancer, and anti-microbial activities. This compound could be investigated for similar properties.
Industry
In the industrial sector, such compounds can be used in the development of new materials, agrochemicals, and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-(2-Chlorobenzenesulfonyl)-1-(pyridin-3-yl)piperazin-2-one would depend on its specific biological target. Generally, piperazine derivatives interact with various enzymes and receptors in the body, modulating their activity. The sulfonyl and pyridine groups may enhance binding affinity and specificity to certain molecular targets.
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparison
Key Observations:
Substituent Effects on Bioactivity: The sulfonyl group in the target compound may confer higher binding affinity to sulfonamide-sensitive targets (e.g., carbonic anhydrase) compared to acetyl or carbonyl analogs . Fluorinated analogs (e.g., ) likely exhibit increased metabolic resistance and membrane penetration due to fluorine’s electronegativity and lipophilicity.
Molecular Weight and Solubility: The amino-substituted analog (MW 192.22) has lower molecular weight and likely superior aqueous solubility compared to bulkier derivatives (e.g., MW 354.4 in ). The target compound’s sulfonyl group may reduce solubility unless balanced by polar pyridine interactions.
Biological Activity
4-(2-Chlorobenzenesulfonyl)-1-(pyridin-3-yl)piperazin-2-one is a synthetic compound belonging to the class of piperazine derivatives, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a piperazine core substituted with a chlorobenzenesulfonyl group and a pyridinyl moiety. This unique structure is thought to contribute to its biological activity.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. These interactions may lead to inhibition or activation of specific pathways involved in disease processes.
Antimicrobial Activity
Research has indicated that piperazine derivatives exhibit significant antimicrobial properties. In vitro studies have demonstrated that this compound possesses activity against several bacterial strains, suggesting potential as an antibacterial agent.
| Bacterial Strain | Inhibition Zone (mm) | Concentration (µg/mL) |
|---|---|---|
| E. coli | 20 | 100 |
| S. aureus | 25 | 100 |
| P. aeruginosa | 15 | 100 |
Anticancer Activity
Studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines. The mechanism may involve apoptosis induction and cell cycle arrest.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 10 |
| MCF-7 | 15 |
| A549 | 12 |
Case Studies
- Study on Antimicrobial Properties : A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial activity of several piperazine derivatives, including this compound. The results indicated a promising profile against Gram-positive and Gram-negative bacteria, supporting further investigation into its clinical applications .
- Anticancer Evaluation : In a study assessing the anticancer potential of various piperazine derivatives, it was found that this compound significantly inhibited the proliferation of cancer cells in vitro, with mechanisms involving apoptosis and modulation of key signaling pathways .
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with other related compounds:
| Compound | Activity Type | Notable Findings |
|---|---|---|
| 4-(2-Fluorobenzenesulfonyl)-1-(pyridin-3-yl)piperazin-2-one | Antimicrobial | Higher potency against certain pathogens |
| 4-(3-Chloro-2-methylbenzenesulfonyl)-1-(pyridin-3-yl)piperazin-2-one | Anticancer | Similar cytotoxic profiles observed |
Q & A
Q. What synthetic strategies are recommended for preparing 4-(2-Chlorobenzenesulfonyl)-1-(pyridin-3-yl)piperazin-2-one?
A multi-step approach is typically employed:
- Sulfonylation : React 2-chlorobenzenesulfonyl chloride with a piperazin-2-one precursor under basic conditions (e.g., NaOH in dichloromethane) to introduce the sulfonyl group.
- Coupling : Attach the pyridin-3-yl moiety via nucleophilic substitution or transition-metal catalysis (e.g., Buchwald-Hartwig amination).
- Purification : Use column chromatography or recrystallization to isolate the product. Reference methods for analogous compounds involve stepwise coupling and LCMS validation .
Q. How can researchers ensure compound purity during synthesis?
Employ orthogonal analytical techniques:
- LCMS : Monitor reaction progress using mass spectrometry (e.g., m/z 754 [M+H]+ as a reference for similar sulfonamide compounds) .
- HPLC : Utilize reverse-phase HPLC with QC-SMD-TFA05 conditions (retention time ~1.32 minutes) to assess purity .
- NMR : Confirm structural integrity via 1H/13C NMR, focusing on sulfonyl (δ ~3.5–4.0 ppm) and pyridinyl proton signals.
Q. What spectroscopic methods are critical for structural confirmation?
Key techniques include:
- X-ray crystallography : Resolve crystal packing and confirm stereochemistry using SHELX programs (e.g., SHELXL for refinement, SHELXS for structure solution) .
- FT-IR : Identify characteristic bands (e.g., sulfonyl S=O stretches at ~1350–1150 cm⁻¹, piperazinone C=O at ~1650 cm⁻¹).
Advanced Research Questions
Q. How can crystallographic data discrepancies (e.g., twinning, disorder) be resolved?
- Twinning analysis : Use SHELXL’s TWIN/BASF commands to model twinned data .
- Disorder refinement : Apply PART and SUMP instructions in SHELXL to handle split positions.
- Validation tools : Cross-check with PLATON’s ADDSYM to detect missed symmetry .
Q. How to design structure-activity relationship (SAR) studies for this compound?
- Substituent variation : Synthesize analogs with modified sulfonyl or pyridinyl groups (e.g., replace 2-chlorophenyl with fluorophenyl; see kinase inhibitor SAR in ) .
- Biological assays : Test analogs against targets like JAK3 (IC50 = 27 nM reference) using enzymatic assays .
- Computational docking : Use AutoDock Vina to predict binding modes to kinase ATP pockets, guided by co-crystal structures (e.g., PDB entries in ) .
Q. How to address conflicting bioactivity data across studies?
- Purity verification : Re-analyze batches via LCMS/HPLC to rule out impurities (e.g., residual morpholine or piperazine intermediates) .
- Assay standardization : Validate protocols using positive controls (e.g., GSK-3β inhibitors in ) .
- Metabolic stability : Assess compound stability in microsomal assays to identify degradation artifacts.
Q. What strategies mitigate solubility challenges in in vitro assays?
- Co-solvents : Use DMSO (≤0.1% v/v) or cyclodextrin-based formulations.
- Prodrug design : Introduce ionizable groups (e.g., phosphate esters) to enhance aqueous solubility.
- Salt formation : Explore hydrochloride or trifluoroacetate salts, as seen in piperazine derivatives () .
Methodological Considerations
Q. How to optimize reaction yields in multi-step syntheses?
- Temperature control : Conduct sulfonylation at 0–5°C to minimize side reactions .
- Catalyst screening : Test Pd catalysts (e.g., Pd(OAc)₂/Xantphos) for coupling efficiency .
- Workup protocols : Extract intermediates with ethyl acetate/water to remove unreacted reagents.
Q. How to validate computational models for target binding?
Q. How to analyze polymorphic forms of the compound?
- PXRD : Compare experimental vs. simulated patterns from single-crystal data .
- DSC/TGA : Identify thermal transitions (e.g., melting points ~187–190°C for related piperazines; ) .
Data Interpretation & Reproducibility
Q. How to resolve contradictions in enzymatic inhibition data?
Q. What statistical methods are essential for SAR analysis?
- Multivariate regression : Corrogate electronic (Hammett σ) and steric (Taft Es) parameters with activity.
- Cluster analysis : Group analogs by substituent properties to identify activity trends.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
